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1. Rationale and Scientific Background Trotabresib is a novel, oral, potent, and reversible inhibitor of the
Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, BRDT) [1]. BET
proteins are epigenetic readers that regulate the expression of key genes involved in oncogenesis. The

rationale for combining trotabresib with standard therapy in ndGBM is supported by several factors:

¢ Blood-Brain-Barrier Penetration: A dedicated "window-of-opportunity” study (NCT04047303)
confirmed that trotabresib achieves a mean brain tumor tissue-to-plasma ratio of 0.84,
demonstrating significant penetration of the blood-brain-tumor barrier [2].

¢ Preclinical Synergy: Preclinical models showed that trotabresib enhances the antiproliferative
effects of temozolomide (TMZ) [3]. It also downregulates the expression of O6-methylguanine-DNA
methyltransferase (MGMT) [4], a DNA repair enzyme associated with resistance to TMZ, providing a
strong mechanistic rationale for the combination.

¢ Unmet Medical Need: The prognosis for ndGBM remains poor despite standard care (radiotherapy
and TMZ), necessitating new therapeutic approaches [4].

2. Overall Study Design (CC-90010-GBM-002, Part A - Phase Ib) This was a multicenter, open-label,
dose-escalation study (NCT04324840) in adult patients with ndGBM who had undergone complete or partial
tumor resection [4]. The primary objectives were to determine the safety, tolerability, and the recommended

phase 2 dose (RP2D) of trotabresib when combined with standard therapy in two different settings.

Table 1: Key Elements of the Phase Ib Trial Design
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Trial Element Description

ClinicalTrials.gov ID  NCT04324840 [3] [4]

Patient Population Adults with newly diagnosed glioblastoma (WHO grade 1V), post-resection [4].

| Study Parts | Concomitant Cohort: Trotabresib + TMZ + Radiotherapy (RT) Adjuvant Cohort:
Trotabresib + TMZ (after completion of RT) [4] | | Primary Endpoints | Safety, tolerability, Maximum
Tolerated Dose (MTD), and/or RP2D [4]. | | Secondary Endpoints | Preliminary efficacy (e.g., PFS),
Pharmacokinetics (PK) [4]. | | Exploratory Endpoints | Pharmacodynamics (PD) [4]. |

3. Dosing and Schedule The study explored different dose levels of trotabresib in sequence. The
established RP2D for trotabresib was 30 mg/day, administered on a "4 days on/24 days off" schedule in
a 28-day cycle for both the concomitant and adjuvant settings [3] [4]. This schedule was optimized to

manage hematological toxicity while maintaining efficacy.

Table 2: Dosing Regimen in the Phase Ib Study

Therapy Phase Trotabresib Schedule Combination Therapies
Concomitant 15 or 30 mg, 4 days With standard TMZ (75 mg/mz daily for up to 42 days)
Setting on/24 days off and focal radiotherapy (60 Gy/30 fractions) [4].
Adjuvant 15, 30, or 45 mg, 4 days  With standard adjuvant TMZ (150-200 mg/m2 for 5 days
Setting on/24 days off per 28-day cycle) [4].
Maintenance 45 mg, 4 days on/24 Trotabresib monotherapy (following completion of

days off adjuvant combination therapy) [3].

Experimental Protocols

1. Patient Selection and Eligibility Criteria Key Inclusion Criteria:

¢ Histologically confirmed ndGBM (WHO grade V).
e Completion of maximal safe resection.
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e ECOG Performance Status of O or 1.
e Adequate hematologic, hepatic, and renal function.

Key Exclusion Criteria:

e Prior chemotherapy or radiotherapy for GBM (except for the standard regimens in the trial).

e Evidence of CNS hemorrhage on baseline MRI/CT.
e Requirement for increasing doses of corticosteroids to treat symptomatic cerebral edema within one

week prior to study entry [2].

2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment Protocols PK Sampling and

Analysis:

e Method: Plasma samples were collected at predefined time points after trotabresib administration to
characterize its PK profile [4].

e Outcome: The plasma PK of trotabresib in combination with TMZ and RT was consistent with
historical data from trotabresib monotherapy studies, indicating no significant drug-drug interaction

[4].
PD Biomarker Assessment:

¢ Method: PD effects were evaluated in patient blood samples by measuring the downregulation of
downstream target genes of BET inhibition, such as CCR1 [1].

o Tissue Analysis: In the supportive NCT04047303 study, resected tumor tissue was analyzed post-
surgery for trotabresib concentration and modulation of PD markers, confirming target engagement
in the brain [2].

3. Efficacy and Safety Assessment Protocols Efficacy Monitoring:

e Tumor response was assessed by MRI per modified Response Assessment in Neuro-Oncology

(RANO) criteria.
o Key efficacy metrics included Progression-Free Survival (PFS) and Overall Survival (OS) [4].

Safety Monitoring:

e Method: Adverse events (AEs) were continuously monitored and graded according to the National
Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

¢ Focus: Special attention was paid to hematological toxicities, particularly thrombocytopenia, which
was the most frequent grade 3/4 treatment-related AE [3] [4]. Dose modifications and supportive care
guidelines were implemented to manage these events.
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Mechanism of Action and Signaling Pathway

The following diagram illustrates the mechanistic rationale for combining trotabresib with temozolomide.

Key Findings and Conclusion

Safety: The combination of trotabresib with TMZ and radiotherapy was well-tolerated. The most
common grade 3/4 treatment-related adverse event was manageable thrombocytopenia [3] [4].
Recommended Dose: The RP2D for trotabresib was established as 30 mg/day (4 days on/24
days off) for use in combination with standard therapy in ndGBM [3].

Preliminary Efficacy: Encouraging treatment durations were observed, with median durations of 34
weeks (concomitant) and 33 weeks (adjuvant). Some patients remained on treatment for over a year,
with one patient achieving a complete response [3] [4].

Ongoing Development: Based on these phase Ib results, a randomized phase Il dose expansion
(Part B) is ongoing to compare this combination against standard of care alone [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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